11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Overview
Description
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is a complex organic compound with a unique structure that includes a naphthalene moiety and a cyclohexa-phenanthrolin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivative, followed by the formation of the cyclohexa-phenanthrolin core through a series of cyclization and functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives .
Scientific Research Applications
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
- 7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
Uniqueness
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene moiety with a cyclohexa-phenanthrolin core sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
IUPAC Name |
11,11-dimethyl-8-naphthalen-1-yl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-28(2)15-21-25-20-11-6-14-29-22(20)12-13-23(25)30-27(26(21)24(31)16-28)19-10-5-8-17-7-3-4-9-18(17)19/h3-14,27,30H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHAXYZZNRLEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC6=CC=CC=C65)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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